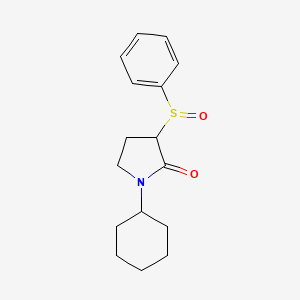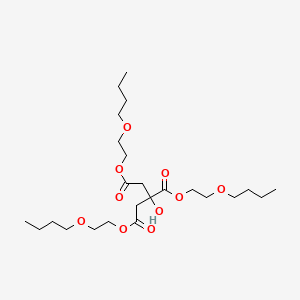
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzyloxy group and a hydrocinnamoylalanine moiety. It is often used in studies related to organic chemistry, medicinal chemistry, and biochemistry due to its potential biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt typically involves multiple steps. One common method includes the following steps:
Protection of the amino group: The amino group of alanine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.
Coupling with hydrocinnamic acid: The protected alanine derivative is then coupled with hydrocinnamic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection and neutralization: The protecting group is removed, and the resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The hydrocinnamoyl group can be reduced to form a hydrocinnamyl derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrocinnamyl derivatives.
Substitution: Various substituted benzyloxy derivatives.
科学的研究の応用
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt involves its interaction with specific molecular targets. The benzyloxy group may interact with hydrophobic pockets in proteins, while the hydrocinnamoylalanine moiety may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
DL-3-Hydroxybutyric acid sodium salt: Known for its neuroprotective properties.
DL-3-n-Butylphthalide: Used in the treatment of ischemic stroke
Uniqueness
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
65277-78-3 |
|---|---|
分子式 |
C19H20NNaO4 |
分子量 |
349.4 g/mol |
IUPAC名 |
sodium;3-phenylmethoxy-2-(3-phenylpropanoylamino)propanoate |
InChI |
InChI=1S/C19H21NO4.Na/c21-18(12-11-15-7-3-1-4-8-15)20-17(19(22)23)14-24-13-16-9-5-2-6-10-16;/h1-10,17H,11-14H2,(H,20,21)(H,22,23);/q;+1/p-1 |
InChIキー |
GLINSVOAQNPRNT-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NC(COCC2=CC=CC=C2)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




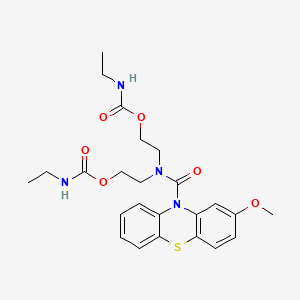
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
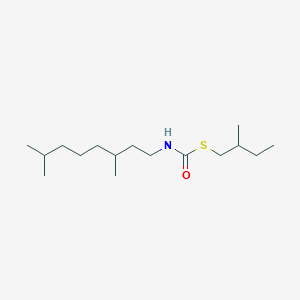
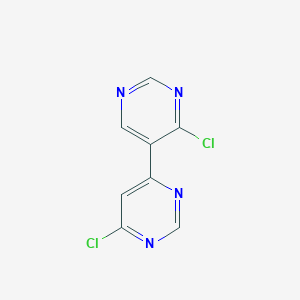
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
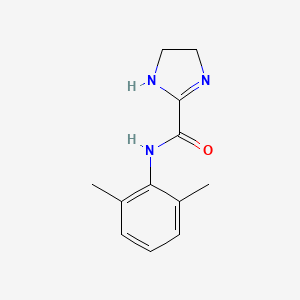
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
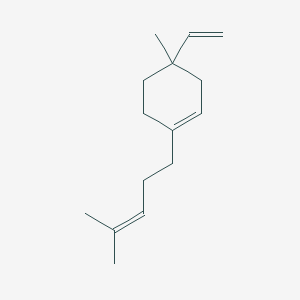
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
